N-Methyl-N-{4-[[(3,4,5-trimethoxyphenyl)methylidene]amino]phenyl}acetamide
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Overview
Description
N-Methyl-N-{4-[[(3,4,5-trimethoxyphenyl)methylidene]amino]phenyl}acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a trimethoxyphenyl group, which is a versatile pharmacophore, contributing to its significant biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-{4-[[(3,4,5-trimethoxyphenyl)methylidene]amino]phenyl}acetamide typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with N-methyl-4-aminophenylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-{4-[[(3,4,5-trimethoxyphenyl)methylidene]amino]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N-Methyl-N-{4-[[(3,4,5-trimethoxyphenyl)methylidene]amino]phenyl}acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Methyl-N-{4-[[(3,4,5-trimethoxyphenyl)methylidene]amino]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group plays a crucial role in its biological activity by inhibiting enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions lead to various cellular effects, including the inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(Dimethylamino)phenyl]-5-methyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine
- N-methyl-N-{4-[(3,4,5-trimethoxybenzylidene)amino]phenyl}acetamide
Uniqueness
N-Methyl-N-{4-[[(3,4,5-trimethoxyphenyl)methylidene]amino]phenyl}acetamide stands out due to its unique trimethoxyphenyl group, which imparts significant biological activity and versatility in various applications. This compound’s ability to interact with multiple molecular targets makes it a valuable tool in scientific research .
Properties
Molecular Formula |
C19H22N2O4 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-methyl-N-[4-[(3,4,5-trimethoxyphenyl)methylideneamino]phenyl]acetamide |
InChI |
InChI=1S/C19H22N2O4/c1-13(22)21(2)16-8-6-15(7-9-16)20-12-14-10-17(23-3)19(25-5)18(11-14)24-4/h6-12H,1-5H3 |
InChI Key |
QVGNDCBTEWXEDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)N=CC2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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